N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide
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Description
“N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In one method, the corresponding acids undergo condensation and hydrolysis followed by cyclization to give pyrazoloquinolines. These are then substituted to yield the final compound with good yield under a tetrahydrofuran solvent medium .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridine derivatives, have been reported to have various biomedical applications
Mode of Action
It is known that the compound’s structure allows for aromatic circulation in both rings , which could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to have various biomedical applications , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been reported to have various biomedical applications , suggesting that they may have multiple effects at the molecular and cellular levels.
Future Directions
Properties
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-5-8-21-17-14(16(20-21)18-12(3)22)10-13-9-11(2)6-7-15(13)19-17/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWFHDIKPVYOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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